molecular formula C21H26N2O5S B12212549 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12212549
M. Wt: 418.5 g/mol
InChI Key: KYBLGZBTAKZVBJ-JXAWBTAJSA-N
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Description

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine-2,4-dione core, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine-2,4-dione core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H26N2O5S/c1-28-17-8-3-2-6-15(17)14-18-20(26)23(21(27)29-18)12-9-19(25)22-11-5-4-7-16(22)10-13-24/h2-3,6,8,14,16,24H,4-5,7,9-13H2,1H3/b18-14-

InChI Key

KYBLGZBTAKZVBJ-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO

Origin of Product

United States

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